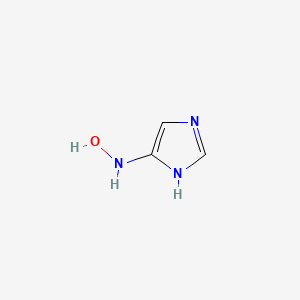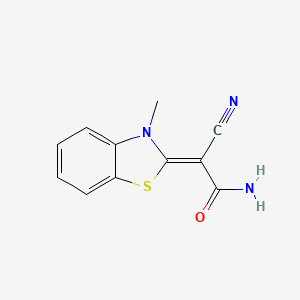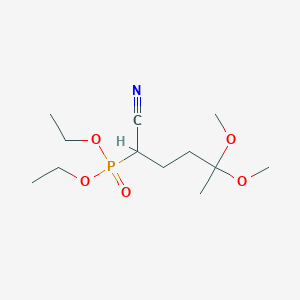![molecular formula C16H14Cl2O5 B14280160 Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-47-8](/img/structure/B14280160.png)
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol . This compound is known for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
- The carboxylic acid group of 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoic acid reacts with methanol.
- The presence of an acid catalyst facilitates the formation of the ester bond.
- The reaction mixture is heated under reflux to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated aromatic compounds.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
Uniqueness
Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its methyl ester group also differentiates it from other similar compounds, influencing its solubility and interaction with biological systems .
Propiedades
Número CAS |
124992-47-8 |
|---|---|
Fórmula molecular |
C16H14Cl2O5 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-13-8-7-12(19)14(17)15(13)18/h3-9,19H,1-2H3 |
Clave InChI |
XRMDZZLNTAFWBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
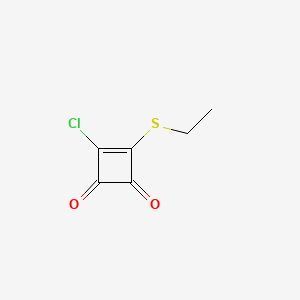
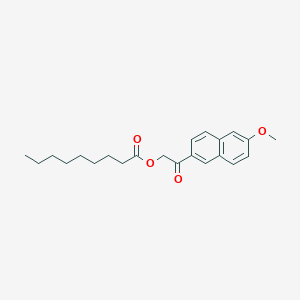
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)


![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


